Ceftioxide
Description
Ceftioxide is a cephalosporin antibiotic classified under the β-lactam family. Its molecular formula is C₁₆H₁₇N₅O₈S₂, and it is chemically designated as (5s,6r,7r)-7-(2-(2-amino-4-thiazolyl)glyoxylamido)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-carboxylic acid 7,2-(z)-(o-methyloxime), acetate (ester), 5-oxide . It is regulated by the U.S. FDA as an active ingredient under the Unique Ingredient Identifier 6Z9DV0V6TG and holds International Non-Proprietary Name (INN) status per WHO guidelines (Volume 34, No. 10, 1980) . This compound is traded under harmonized tariff codes HS 29419000 and SITC 54139, indicating its global pharmaceutical relevance .
Structurally, this compound features a 5-oxide group and an acetate ester, distinguishing it from other cephalosporins. Its SMILES notation (S1(=O)C2N(C(=O)C2NC(=O)/C(=N\OC)C2NC(SC2)N)C(=C(C1)COC(=O)C)C(=O)O) highlights its bicyclic β-lactam core modified with a thiazolyl glyoxylamido side chain, critical for binding to penicillin-binding proteins (PBPs) in bacteria .
Properties
CAS No. |
69132-42-9 |
|---|---|
Molecular Formula |
C16H17N5O8S2 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(5S,6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N5O8S2/c1-6(22)29-3-7-5-31(27)14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-28-2)8-4-30-16(17)18-8/h4,10,14H,3,5H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9-/t10-,14-,31+/m1/s1 |
InChI Key |
MMQXRUYUBYWTDP-KEIGCJKLSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)[S@@](=O)C1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)S(=O)C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Ceftioxide is synthesized through a series of chemical reactions involving the incorporation of an aminothiazolyl group into the cephalosporin nucleus. The synthetic route typically involves the reaction of 7-aminocephalosporanic acid with various reagents to introduce the desired functional groups. Industrial production methods often utilize large-scale fermentation processes followed by chemical modification to produce the final compound .
Chemical Reactions Analysis
Ceftioxide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Ceftioxide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-lactamase resistance and antibiotic activity.
Biology: Employed in research on bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: Investigated for its efficacy in treating various bacterial infections and its safety profile in different patient populations.
Industry: Utilized in the development of new antibiotics and in the study of large-scale production methods for cephalosporins .
Mechanism of Action
Ceftioxide exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death of the bacteria . The molecular targets of this compound are the PBPs, and the pathways involved include the inhibition of peptidoglycan cross-linking, which is essential for bacterial cell wall integrity .
Comparison with Similar Compounds
Ceftioxide vs. Ceftiolene
Ceftiolene (C₂₀H₁₈N₈O₈S₃) is another cephalosporin with a broader molecular structure, including a formylmethyl group and a tetrahydro-5,6-dioxo-as-triazinylthio side chain.
Ceftiolene’s larger structure may confer a broader antimicrobial spectrum, particularly against Gram-negative bacteria, due to increased membrane permeability . However, this compound’s 5-oxide group could improve solubility and pharmacokinetic profiles .
This compound vs. Cefoxitin and Cephalothin
Cefoxitin and Cephalothin are earlier-generation cephalosporins. While structural details are sparse in the provided evidence, their classification as second-generation (Cefoxitin) and first-generation (Cephalothin) cephalosporins suggests differences in bacterial coverage. Cefoxitin is known for anaerobic activity, whereas this compound’s structural modifications may target resistant strains .
Functional and Regulatory Comparisons
- This ambiguity may reflect its niche application or developmental status.
- Regulatory Harmonization : Both this compound and Ceftiolene share identical trade codes (HS 29419000 ), indicating similar global regulatory handling . However, this compound’s NIH Compound Identifier (9589416 ) and UMLS ID (C2699150 ) distinguish it in biomedical databases .
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